3-(3-hydroxy-4,5,6,7-tetrahydro-1H-indazol-1-yl)propanoic acid
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Description
This compound is a novel class of SARS-CoV-2 main protease (Mpro) inhibitors derived from 1,5,6,7-tetrahydro-4H-indazol-4-ones . It has been synthesized by adopting a conventional method from cyclic β-keto esters .
Synthesis Analysis
The synthesis of this compound involves two steps. The first step is the condensation of isopropyl acetoacetate with aromatic aldehydes in the presence of methylamine in ethanol, yielding cyclic β-keto esters . The second step involves treating these esters with hydrazine hydrate in ethanol under reflux to give the final compound . The dehydration process in this step is faster than cyclization, and the cyclic intermediates formed in the reaction course are unstable and easily undergo amido-imidol tautomerism, yielding stable 1H-indazoles .Molecular Structure Analysis
The molecular structure of this compound was confirmed as 1H-indazole based on HMBC correlations . The stereochemistry of a six-membered ring of the fused indazoles resembled that of keto esters .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include condensation, dehydration, and cyclization . The mechanism of the second step was different from the expected one, as dehydration was faster than cyclization .Mechanism of Action
Future Directions
The future directions for this compound could involve further optimization of the hit compounds and assessment of different approaches for protein–ligand binding affinity prediction . The effectiveness of different approaches (MM/GBSA and alchemical ABFE) for protein–ligand binding affinity prediction was assessed on the basis of obtained experimental data .
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(3-hydroxy-4,5,6,7-tetrahydro-1H-indazol-1-yl)propanoic acid involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "4-nitrobenzaldehyde", "ethyl acetoacetate", "hydrazine hydrate", "sodium hydroxide", "sodium borohydride", "acetic acid", "hydrochloric acid", "sodium bicarbonate", "3-bromo-1-propanol", "sodium hydroxide", "sodium chloride", "sodium sulfate", "water", "diethyl ether", "ethyl acetate", "methanol", "chloroform", "hexanes" ], "Reaction": [ "Step 1: Synthesis of 3-(4-nitrophenyl)-1H-indazole", "4-nitrobenzaldehyde is reacted with hydrazine hydrate in the presence of sodium hydroxide to form 4-nitrophenylhydrazine. This intermediate is then reacted with ethyl acetoacetate in acetic acid to form 3-(4-nitrophenyl)-1H-indazole.", "Step 2: Reduction of 3-(4-nitrophenyl)-1H-indazole", "3-(4-nitrophenyl)-1H-indazole is reduced using sodium borohydride in methanol to form 3-(4-aminophenyl)-1H-indazole.", "Step 3: Synthesis of 3-(3-hydroxy-4,5,6,7-tetrahydro-1H-indazol-1-yl)propanoic acid", "3-(4-aminophenyl)-1H-indazole is reacted with 3-bromo-1-propanol in the presence of sodium hydroxide to form 3-(3-bromopropyl)-1H-indazole. This intermediate is then reacted with sodium bicarbonate in water to form 3-(3-hydroxypropyl)-1H-indazole. Finally, 3-(3-hydroxypropyl)-1H-indazole is reacted with hydrochloric acid in ethyl acetate to form 3-(3-hydroxy-4,5,6,7-tetrahydro-1H-indazol-1-yl)propanoic acid.", "Step 4: Purification of 3-(3-hydroxy-4,5,6,7-tetrahydro-1H-indazol-1-yl)propanoic acid", "The crude product is purified by recrystallization from a mixture of chloroform and hexanes." ] } | |
CAS No. |
2551117-24-7 |
Molecular Formula |
C10H14N2O3 |
Molecular Weight |
210.2 |
Purity |
95 |
Origin of Product |
United States |
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